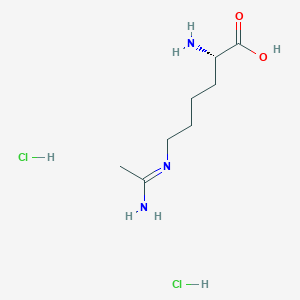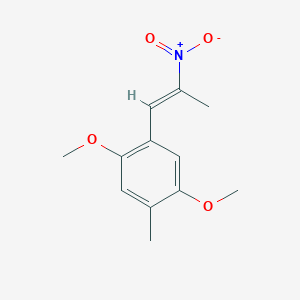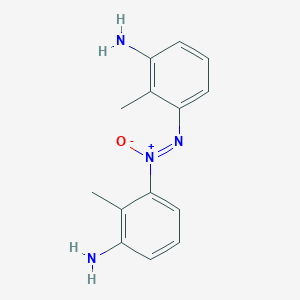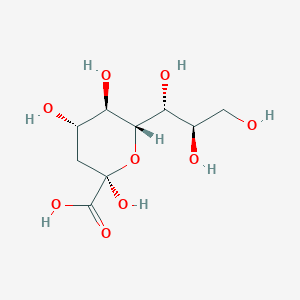
L-N6-(1-Iminoethyl)lysine dihydrochloride
Overview
Description
L-N6-(1-Iminoethyl)lysine dihydrochloride is a synthetic organic compound known for its role as a selective inhibitor of inducible nitric oxide synthase (iNOS). This compound has significant applications in scientific research, particularly in the fields of biochemistry and pharmacology. It is often used to study the modulation of nitric oxide production in various biological systems.
Mechanism of Action
Target of Action
The primary target of L-N6-(1-Iminoethyl)lysine dihydrochloride is the inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes.
Mode of Action
this compound acts as a selective inhibitor of iNOS . It binds to the active site of iNOS, preventing it from producing nitric oxide. This compound has been shown to be more potent for mouse iNOS (miNOS) with an IC50 value of 3.3 μM .
Pharmacokinetics
It’s worth noting that the compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of iNOS by this compound can lead to a decrease in nitric oxide production. This can have various effects at the molecular and cellular level, such as reducing inflammation and modulating the activity of certain proteins .
Biochemical Analysis
Biochemical Properties
L-N6-(1-Iminoethyl)lysine Dihydrochloride interacts with the enzyme iNOS . It has been used to study its effects on leptin-induced modulation of fibronectin type III domain-containing five (FNDC5)/irisin in myocytes and fat cells of murine .
Cellular Effects
This compound influences cell function by modulating the production of nitric oxide . It has been used to study its effects on leptin-induced inflammation in hepatocytes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the enzyme iNOS . This inhibition blocks the production of nitric oxide, a key molecule involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It has been used to block the production of nitric oxide in mice bone marrow mesenchymal stromal cells (BMSCs) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been synthesized and shown to be both a potent and selective inhibitor of mouse inducible nitric oxide synthase (miNOS). This compound has an IC50 of 3.3 microM for miNOS .
Metabolic Pathways
This compound is involved in the nitric oxide synthesis pathway . It interacts with the enzyme iNOS, which is involved in the production of nitric oxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-N6-(1-Iminoethyl)lysine dihydrochloride is synthesized through a series of chemical reactions involving L-lysine. The primary synthetic route involves the acetamidination of L-lysine, followed by the formation of the dihydrochloride salt. The reaction conditions typically include the use of acetamidine hydrochloride and appropriate solvents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required quality standards. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
L-N6-(1-Iminoethyl)lysine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: Substitution reactions involve the replacement of specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-iminoethyl-L-lysine derivatives with altered functional groups, while reduction can produce more stable analogs with modified activity .
Scientific Research Applications
L-N6-(1-Iminoethyl)lysine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions to study the effects of nitric oxide modulation.
Biology: Employed in cellular and molecular biology to investigate the role of nitric oxide in cellular signaling and immune responses.
Medicine: Utilized in pharmacological studies to explore potential therapeutic applications, particularly in conditions involving inflammation and immune response.
Industry: Applied in the development of new drugs and therapeutic agents targeting nitric oxide pathways.
Comparison with Similar Compounds
Similar Compounds
Nω-Nitro-L-arginine methyl ester hydrochloride: Another iNOS inhibitor with different selectivity and potency.
NG-Methyl-L-arginine acetate salt: A compound with similar inhibitory effects on nitric oxide synthase but with distinct chemical properties.
L-N5-(1-Iminoethyl)ornithine hydrochloride: A structurally related compound with comparable biological activity.
Uniqueness
L-N6-(1-Iminoethyl)lysine dihydrochloride is unique due to its high selectivity for inducible nitric oxide synthase, making it a valuable tool in research focused on nitric oxide modulation. Its specific inhibitory profile and stability under various conditions further enhance its utility in scientific studies.
Properties
IUPAC Name |
(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.2ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIBCXRAFAHXMM-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCCC[C@@H](C(=O)O)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040562 | |
| Record name | N-Iminoethyl-L-lysine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159190-45-1 | |
| Record name | N-Iminoethyl-L-lysine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159190451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Iminoethyl-L-lysine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 159190-45-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-IMINOETHYL-L-LYSINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BL5V0T01Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B116082.png)






![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)




![5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione](/img/structure/B116106.png)
